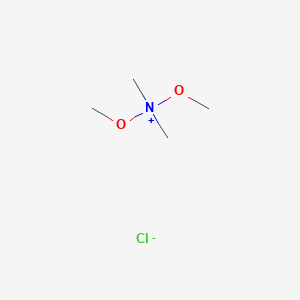
Dimethoxy(dimethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxy(dimethyl)ammonium chloride is an organic compound with the chemical formula C4H12ClNO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxy(dimethyl)ammonium chloride can be synthesized through several methods. One common method involves the reaction of dimethylamine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
[ \text{(CH3)2NH} + \text{CH2O} + \text{HCl} \rightarrow \text{(CH3)2NCH2OH} \cdot \text{HCl} ]
In this reaction, dimethylamine reacts with formaldehyde to form dimethylaminomethanol, which is then protonated by hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of pressure-resistant closed reaction vessels helps prevent the escape of dimethylamine and ensures complete participation in the reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethoxy(dimethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted ammonium compounds. For example, oxidation of this compound can yield dimethoxy(dimethyl)amine oxide .
Scientific Research Applications
Dimethoxy(dimethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of dimethoxy(dimethyl)ammonium chloride involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, leading to changes in membrane permeability and function. This interaction can disrupt cellular processes and lead to cell death in microorganisms .
Comparison with Similar Compounds
Dimethoxy(dimethyl)ammonium chloride can be compared with other quaternary ammonium compounds, such as benzalkonium chloride and dodecyl-dimethyl-ammonium chloride. While all these compounds share similar structural features and antimicrobial properties, this compound is unique in its specific applications and reactivity. It is particularly useful in organic synthesis and as a reagent in various chemical reactions .
List of Similar Compounds
- Benzalkonium chloride
- Dodecyl-dimethyl-ammonium chloride
- Lauryl dimethyl benzyl ammonium chloride
Properties
CAS No. |
94951-02-7 |
|---|---|
Molecular Formula |
C4H12ClNO2 |
Molecular Weight |
141.60 g/mol |
IUPAC Name |
dimethoxy(dimethyl)azanium;chloride |
InChI |
InChI=1S/C4H12NO2.ClH/c1-5(2,6-3)7-4;/h1-4H3;1H/q+1;/p-1 |
InChI Key |
RAJWPCGTPQFHQG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
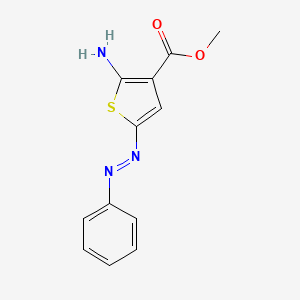
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
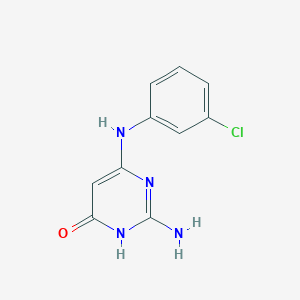
![Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14360192.png)
![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)
![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)
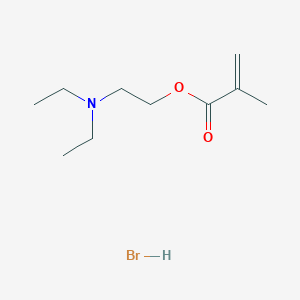
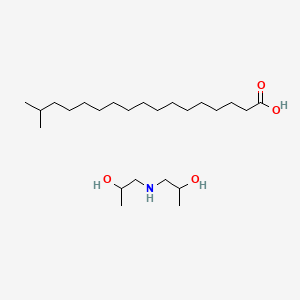
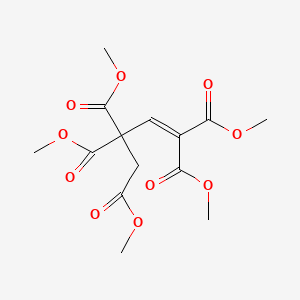
![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)

